5-Chloro-6-methoxynicotinaldehyde
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Overview
Description
5-Chloro-6-methoxynicotinaldehyde: is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is a derivative of nicotinaldehyde, characterized by the presence of a chlorine atom at the 5-position and a methoxy group at the 6-position of the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methoxynicotinaldehyde typically involves the chlorination and methoxylation of nicotinaldehyde derivatives. One common method includes the reaction of 5-chloronicotinaldehyde with methanol in the presence of a base, such as sodium methoxide, under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-methoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Produces 5-chloro-6-methoxynicotinic acid.
Reduction: Yields 5-chloro-6-methoxynicotinalcohol or 5-chloro-6-methoxynicotinamine.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-6-methoxynicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It acts as a probe to investigate the activity of specific enzymes involved in aldehyde metabolism .
Medicine: Its derivatives are explored for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals and dyes. It is also employed in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Chloro-6-methoxynicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzyme activity, depending on the context. It binds to the active site of enzymes, altering their conformation and affecting their catalytic activity .
Molecular Targets and Pathways:
Enzymes: Aldehyde dehydrogenase and other oxidoreductases.
Pathways: Involved in aldehyde metabolism and detoxification processes.
Comparison with Similar Compounds
- 5-Chloro-6-methoxypicolinaldehyde
- 5-Chloro-6-methoxynicotinic acid
- 5-Chloro-6-methoxypyridin-3-amine
- 6-Chloro-2-methoxynicotinaldehyde
Comparison: 5-Chloro-6-methoxynicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different reactivity in substitution and oxidation reactions, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
5-chloro-6-methoxypyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBHWLYKWKYMOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564370 |
Source
|
Record name | 5-Chloro-6-methoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132865-44-2 |
Source
|
Record name | 5-Chloro-6-methoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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